![molecular formula C14H14BrN3S2 B13196197 2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of 2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide typically involves the interaction of substituted thiosemicarbazides with phenacyl bromide derivatives. This reaction is carried out under ambient conditions using ethyl acetate as a solvent . The process yields high amounts of the desired thiazolium bromide derivatives, which are then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Analyse Des Réactions Chimiques
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water or methanol.
Applications De Recherche Scientifique
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Similar compounds include:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, but their specific effects depend on the nature of the substituents.
Thiazolium bromide derivatives: These compounds are structurally similar but may have different biological activities based on their substitution patterns.
Propriétés
Formule moléculaire |
C14H14BrN3S2 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C14H13N3S2.BrH/c1-9-13(19-10(2)15-9)12-8-18-14(17-12)16-11-6-4-3-5-7-11;/h3-8H,1-2H3,(H,16,17);1H |
Clé InChI |
RFUOCPAJCJEVOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


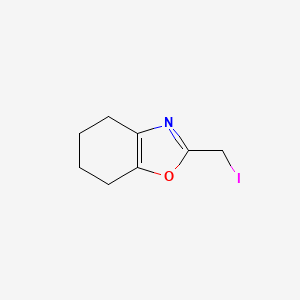
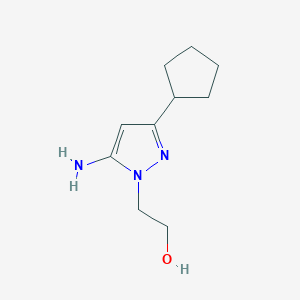
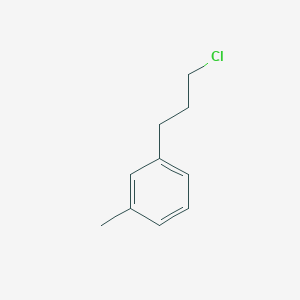
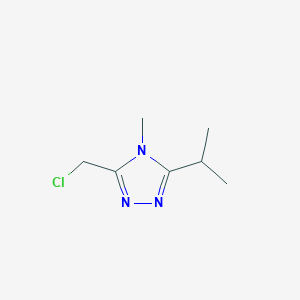
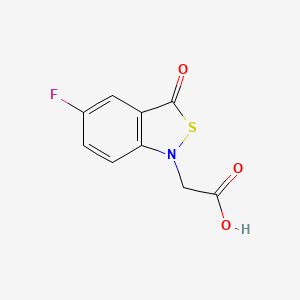
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
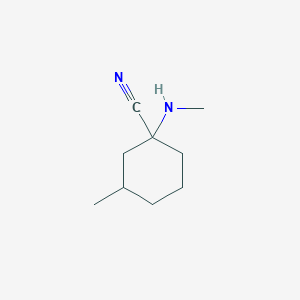

![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
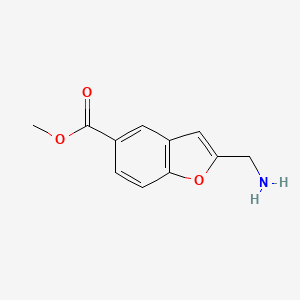
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)


